(4R,4aS,8aR)-N-cyclobutyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide
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Overview
Description
(4R,4aS,8aR)-N-cyclobutyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyridine ring fused with a pyran ring, and a cyclobutyl group attached to the nitrogen atom. The compound’s stereochemistry is defined by the specific configuration of its chiral centers, making it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,8aR)-N-cyclobutyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the formation of the pyran ring through cyclization reactions. The cyclobutyl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4R,4aS,8aR)-N-cyclobutyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Scientific Research Applications
(4R,4aS,8aR)-N-cyclobutyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4R,4aS,8aR)-N-cyclobutyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(4R,4aS,8aR)-N-cyclopropyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide: Similar structure with a cyclopropyl group instead of a cyclobutyl group.
Pyrazolo[3,4-b]pyridines: Another class of bicyclic heterocyclic compounds with different ring fusion patterns and biological activities.
Pyrrolo[3,4-c]pyridine: Contains a pyrrole moiety fused to a pyridine nucleus, exhibiting a broad spectrum of pharmacological properties.
Uniqueness
(4R,4aS,8aR)-N-cyclobutyloctahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide is unique due to its specific stereochemistry and the presence of a cyclobutyl group, which can influence its chemical reactivity and biological activity. The compound’s unique structure makes it a valuable subject for research and development in various scientific fields.
Properties
IUPAC Name |
(4R,4aS,8aR)-N-cyclobutyl-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(15-9-2-1-3-9)10-5-7-17-12-4-6-14-8-11(10)12/h9-12,14H,1-8H2,(H,15,16)/t10-,11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYWIKLQWFCIAS-IJLUTSLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CCOC3C2CNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)NC(=O)[C@@H]2CCO[C@H]3[C@@H]2CNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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